Nadolol Nadolol Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.
Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.
Nadolol, also known as corgard or solgol, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Nadolol is a drug which is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Nadolol has been detected in multiple biofluids, such as urine and blood. In humans, nadolol is involved in the nadolol action pathway.
Brand Name: Vulcanchem
CAS No.: 1403-22-1
VCID: VC20930452
InChI: InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
SMILES: CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol

Nadolol

CAS No.: 1403-22-1

Cat. No.: VC20930452

Molecular Formula: C17H27NO4

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Nadolol - 1403-22-1

Specification

Description Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.
Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.
Nadolol, also known as corgard or solgol, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Nadolol is a drug which is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Nadolol has been detected in multiple biofluids, such as urine and blood. In humans, nadolol is involved in the nadolol action pathway.
CAS No. 1403-22-1
Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
IUPAC Name (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Standard InChI InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
Standard InChI Key VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Isomeric SMILES CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
SMILES CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Boiling Point 526.437
Colorform White to off-white, crystalline powde
Melting Point 124-130
130.0 °C
124-136 °C
124-136°C

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